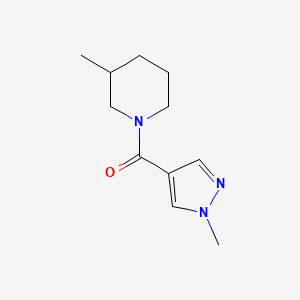

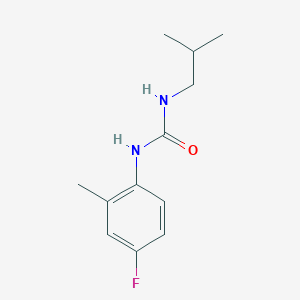

1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea, also known as Flumioxazin, is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical family of ureas and is a selective herbicide that inhibits the growth of broadleaf weeds and some grasses. Flumioxazin was first introduced in 2002 and has since gained popularity due to its effectiveness and low toxicity.

Mechanism of Action

1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea works by inhibiting the protoporphyrinogen oxidase enzyme, which is involved in the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates and the eventual death of the plant.

Biochemical and Physiological Effects:

Studies have shown that 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has minimal impact on non-target organisms, including mammals, birds, and insects. It is rapidly degraded in soil and does not accumulate in the environment. However, it can be toxic to aquatic organisms if it enters waterways.

Advantages and Limitations for Lab Experiments

1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has several advantages for use in laboratory experiments. It is readily available, has a known mechanism of action, and is effective against a wide range of weeds. However, it can be expensive and may require specialized equipment for application.

Future Directions

There are several potential future directions for research on 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea. These include:

1. Developing new formulations of the herbicide that are more effective or have lower environmental impact.

2. Studying the impact of 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea on soil microorganisms and the soil ecosystem.

3. Investigating the potential for 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea to be used in combination with other herbicides to increase effectiveness and reduce resistance.

4. Exploring the use of 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea in non-agricultural settings, such as in urban environments or natural areas.

5. Investigating the potential for 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea to be used as a tool for studying plant physiology and biochemistry.

Synthesis Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea involves the reaction of 4-fluoro-2-methylphenyl isocyanate with 3-(2-methylpropyl)aniline in the presence of a base such as potassium carbonate. This leads to the formation of the urea derivative, which is then purified and formulated into a herbicide product.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has been extensively studied for its use as a herbicide in agriculture. It has been found to be effective against a wide range of weeds, including those that are resistant to other herbicides. The herbicide has also been shown to have a low environmental impact and is safe for use around crops.

properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)-3-(2-methylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-8(2)7-14-12(16)15-11-5-4-10(13)6-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOUCAXQUKGLFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)

![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)

![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)

![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)

![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)

![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)